molecular formula C2HNa B094686 Sodium acetylide CAS No. 1066-26-8

Sodium acetylide

Cat. No.: B094686
CAS No.: 1066-26-8
M. Wt: 48.02 g/mol
InChI Key: SFDZETWZUCDYMD-UHFFFAOYSA-N
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Description

Sodium acetylide is an organometallic compound with the formula HC≡CNa. It is a salt formed by the reaction of acetylene with sodium. This compound is known for its reactivity and is used in various chemical synthesis processes. This compound is a white solid that is highly reactive and must be handled with care due to its sensitivity to moisture and air.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium acetylide is typically prepared by the reaction of acetylene with sodium in liquid ammonia or an ether solvent. The reaction is as follows:

HC≡CH+NaNH2HC≡CNa+NH3\text{HC≡CH} + \text{NaNH}_2 \rightarrow \text{HC≡CNa} + \text{NH}_3 HC≡CH+NaNH2​→HC≡CNa+NH3​

In this reaction, sodium amide acts as a strong base to deprotonate acetylene, forming this compound and ammonia.

Industrial Production Methods: In industrial settings, this compound can be produced by passing acetylene gas through a solution of sodium in liquid ammonia. This method ensures a high yield of the product and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium acetylide undergoes several types of reactions, including:

    Nucleophilic Substitution: this compound can act as a nucleophile and react with alkyl halides to form substituted alkynes.

    Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form propargyl alcohols.

    Coupling Reactions: this compound can participate in coupling reactions to form larger carbon-carbon bonded structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves alkyl halides under basic conditions.

    Addition Reactions: Requires carbonyl compounds and often a proton source for the final step.

    Coupling Reactions: Often involves transition metal catalysts.

Major Products:

    Substituted Alkynes: Formed from nucleophilic substitution reactions.

    Propargyl Alcohols: Result from addition reactions with carbonyl compounds.

    Coupled Products: Larger carbon structures from coupling reactions.

Scientific Research Applications

Chemical Synthesis

Sodium acetylide is primarily utilized as a reagent in organic synthesis for the formation of carbon-carbon bonds. Its nucleophilic properties allow it to react with alkyl halides, leading to the production of substituted alkynes through nucleophilic substitution reactions. This process is crucial in synthesizing complex organic molecules.

Key Reactions:

  • Nucleophilic Substitution : this compound reacts with alkyl halides to form internal alkynes.
  • Formation of Propargyl Alcohols : It can add to carbonyl compounds, resulting in propargyl alcohols, which are important intermediates in organic synthesis.
  • Coupling Reactions : this compound can participate in coupling reactions to create larger carbon structures, enhancing its utility in synthetic organic chemistry .

Biological Applications

In biological contexts, this compound has been employed in the synthesis of biologically active molecules. Its ability to form carbon-carbon bonds makes it a valuable tool for constructing complex natural products and pharmaceuticals. For instance, researchers have utilized this compound in the development of various drug intermediates, showcasing its relevance in medicinal chemistry .

Industrial Applications

This compound finds applications in the production of fine chemicals and materials science. Its reactivity allows for the creation of specialized compounds used in various industrial processes. Additionally, this compound can serve as a precursor for other important chemicals, contributing to the development of new materials with enhanced properties .

Preparation Methods

The preparation of this compound typically involves the reaction of acetylene with sodium metal in an inert solvent such as liquid ammonia or ethers. The general reaction can be summarized as follows:

HCCH+NaHCCNa+12H2\text{HC}\equiv \text{CH}+\text{Na}\rightarrow \text{HC}\equiv \text{CNa}+\frac{1}{2}\text{H}_2

This reaction is facilitated by sodium amide acting as a strong base to deprotonate acetylene . The process can be optimized for high yields by controlling temperature and ensuring dry conditions to avoid decomposition.

Case Study 1: Nucleophilic Substitution Reactions

Research has demonstrated that this compound effectively participates in nucleophilic substitution reactions at low temperatures (e.g., -45°C), producing various alkynes from methyl iodide. This method highlights its efficiency as a nucleophile and its application in synthesizing complex organic structures .

Case Study 2: Pharmaceutical Synthesis

In medicinal chemistry, this compound has been used to synthesize key intermediates for pharmaceuticals. A notable example includes its application in creating compounds with therapeutic potential by facilitating carbon-carbon bond formation crucial for drug development .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic ChemistrySynthesis of substituted alkynesForms stable carbon-carbon bonds
Medicinal ChemistryDevelopment of drug intermediatesFacilitates complex molecule synthesis
Materials ScienceProduction of fine chemicalsEnhances material properties
Biological ResearchSynthesis of biologically active compoundsSupports drug discovery and development

Mechanism of Action

The reactivity of sodium acetylide is primarily due to the presence of the acetylide anion (HC≡C−), which is a strong nucleophile and base. This anion can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The high s-character of the sp-hybridized carbon in the acetylide anion contributes to its stability and reactivity.

Comparison with Similar Compounds

    Potassium Acetylide (HC≡CK): Similar in reactivity but uses potassium instead of sodium.

    Lithium Acetylide (HC≡CLi): Often used in organic synthesis due to its high reactivity.

    Silver Acetylide (Ag2C2): Known for its explosive properties and used in specialized applications.

Uniqueness of Sodium Acetylide: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to form strong carbon-carbon bonds under mild conditions sets it apart from other acetylides.

Biological Activity

Sodium acetylide (NaC≡CNa) is an organometallic compound known for its unique properties and reactions, particularly in organic synthesis. Its biological activity, while not as extensively studied as some other compounds, has shown potential in various applications, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is a strong nucleophile due to the presence of the acetylide ion (C≡C⁻). It is typically synthesized by the reaction of acetylene with sodium amide in liquid ammonia:

HC CH+NaNH2NaC C+NH3\text{HC CH}+\text{NaNH}_2\rightarrow \text{NaC C}^-+\text{NH}_3

This compound is highly reactive and can participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study explored its interaction with various bacterial strains, showing effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Data adapted from .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to generate reactive oxygen species (ROS) was identified as a key factor in its cytotoxic mechanism.

Case Study: Apoptosis Induction

In vitro studies showed that treatment with this compound led to significant increases in apoptotic markers such as caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage in MCF-7 breast cancer cells.

Potential Applications in Drug Development

This compound's unique reactivity positions it as a potential scaffold for drug development. Its derivatives have been explored for their ability to act as inhibitors or modulators in various biochemical pathways. For instance, modified forms of this compound have been synthesized to target specific enzymes involved in cancer progression.

Research Findings

Recent studies have focused on the synthesis of this compound derivatives and their biological evaluations. These derivatives have shown enhanced biological activities compared to the parent compound.

Table 2: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 (µM)
1-Acetyl-3-methyl-2-oxazolidinoneAntimicrobial20
2-(1-Hydroxyethyl)-3-methyl-4-thiazolidinoneCytotoxic15
Sodium phenylacetylideAntiviral25

Data adapted from .

Q & A

Basic Research Questions

Q. How is sodium acetylide synthesized in laboratory settings, and what precautions are necessary?

this compound (NaC≡CH) is typically synthesized via deprotonation of terminal alkynes (e.g., acetylene gas) using a strong base like sodium amide (NaNH₂) in liquid ammonia or tetrahydrofuran (THF). The reaction proceeds as:

HC≡CH+NaNH2NaC≡CH+NH3\text{HC≡CH} + \text{NaNH}_2 \rightarrow \text{NaC≡CH} + \text{NH}_3

Methodological considerations :

  • Use inert atmospheres (Ar/N₂) to prevent moisture or oxygen exposure, which can degrade the product .
  • Monitor reaction completion via gas evolution (NH₃) or quenching with D₂O followed by NMR analysis of deuterated byproducts .
  • Safety protocols are critical due to the explosive nature of metal acetylides; avoid grinding or sudden temperature changes .

Q. What spectroscopic and analytical methods confirm this compound’s structure and purity?

  • IR spectroscopy : Confirm C≡C stretching vibrations (~2100 cm⁻¹) and absence of O-H/N-H bonds (~3300 cm⁻¹) .
  • Elemental analysis : Validate Na and C ratios (expected: ~57.1% C, ~34.3% Na).
  • Reactivity tests : React with alkyl halides (e.g., CH₃I) to form terminal alkynes (HC≡CCH₃), monitored by GC-MS .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence this compound’s reactivity in nucleophilic additions?

this compound’s nucleophilicity is solvent-dependent:

  • Polar aprotic solvents (e.g., THF, DMSO) enhance ion dissociation, increasing reactivity toward electrophiles like ketones or epoxides.
  • Counterion effects : Larger counterions (e.g., K⁺ vs. Na⁺) reduce electrostatic stabilization, altering reaction kinetics. Computational studies (DFT) reveal solvation shells around Na⁺ modulate transition-state energies . Experimental design : Compare reaction rates of NaC≡CH vs. KC≡CH with benzaldehyde in THF/DMSO using in-situ FTIR to track alkyne consumption .

Q. What mechanisms explain contradictory reports on this compound’s stability in protic media?

Discrepancies arise from:

  • Trace moisture : Even minor H₂O accelerates decomposition to NaOH and acetylene gas.
  • Temperature : At >0°C, NaC≡CH reacts exothermically with THF, forming polymeric byproducts. Resolution : Use low-temperature (-78°C) reactions with rigorously dried solvents. Validate stability via time-resolved Raman spectroscopy .

Q. How can computational models predict this compound’s electronic structure and ligand interactions?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond lengths (C≡C: ~1.20 Å) and charge distribution (negative charge on C≡C⁻) .
  • Molecular dynamics : Simulate solvation effects in liquid NH₃ to explain solubility trends. Validation : Compare computed vibrational spectra with experimental IR/Raman data .

Q. Methodological Guidelines for Reproducibility

  • Synthesis protocols : Document solvent purity, drying methods (e.g., Na/benzophenone for THF), and reaction quenching steps .
  • Data reporting : Include raw spectral data (e.g., NMR peaks, IR traces) in supplementary materials, formatted as per Beilstein Journal of Organic Chemistry standards .
  • Contradiction analysis : Use error margins (e.g., ±5% yield variation) to assess reproducibility across labs .

Properties

IUPAC Name

sodium;ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDZETWZUCDYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#[C-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910044
Record name Sodium ethyn-1-ide
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Molecular Weight

48.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name Sodium acetylide
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CAS No.

1066-26-8
Record name Sodium acetylide (Na(C2H))
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Record name Sodium acetylide (Na(C2H))
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Record name Sodium ethyn-1-ide
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Record name Sodium acetylide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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